molecular formula C10H11NO3S B1296391 2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 69588-11-0

2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1296391
CAS No.: 69588-11-0
M. Wt: 225.27 g/mol
InChI Key: TWPYJYQNZHPNGQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid are the key digestive enzymes, α-amylase and α-glucosidase . These enzymes play a crucial role in carbohydrate hydrolysis, a process that is essential for the regulation of blood glucose levels .

Mode of Action

The compound interacts with its targets, α-amylase and α-glucosidase, by inhibiting their activity . This inhibition is reversible and occurs in a mixed-type and competitive manner . The interaction of the compound with both enzymes is primarily influenced by hydrogen bonding and van der Waals forces . The amino acid residues of the enzymes are bound to the compound mainly by hydrogen bonds .

Biochemical Pathways

The compound affects the carbohydrate hydrolysis pathway. By inhibiting α-amylase and α-glucosidase, the compound slows down the breakdown of dietary starch into disaccharides and oligosaccharides . The products of α-amylase are further hydrolyzed to glucose in the small intestine by α-glucosidase . By inhibiting these enzymes, the compound effectively slows down glucose absorption, helping to control hyperglycemia .

Result of Action

The primary result of the compound’s action is the regulation of blood glucose levels. By inhibiting α-amylase and α-glucosidase, the compound slows down the breakdown and absorption of dietary carbohydrates, thereby helping to control postprandial hyperglycemia .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s inhibitory effect on α-amylase and α-glucosidase may be affected by the pH and temperature of the environment Additionally, the presence of other compounds or substances in the environment could potentially interact with the compound and alter its efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazolidine derivative 1 can be synthesized through various methods, including multicomponent reactions, click reactions, and nano-catalysis. One common approach involves the condensation of cysteamine with aldehydes under physiological conditions . This reaction is efficient and does not require a catalyst, making it suitable for bioorthogonal applications .

Industrial Production Methods: In industrial settings, thiazolidine derivatives are often produced using green chemistry principles to improve yield, purity, and selectivity. Methods such as solvent-free reactions and the use of ionic liquids as catalysts have been employed to achieve high yields and cleaner reaction profiles .

Chemical Reactions Analysis

Types of Reactions: Thiazolidine derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Thiazolidine derivative 1 is unique due to its diverse biological activities and its ability to undergo various chemical reactions under mild conditions. Its versatility in synthetic applications and its potential in medicinal chemistry make it a highly valuable compound .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPYJYQNZHPNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10316422
Record name 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10316422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69588-11-0
Record name NSC303515
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10316422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

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